Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate
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Overview
Description
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate is a complex organic compound with the molecular formula C16H21NO6. This compound is primarily used in proteomics research and has significant applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate involves multiple steps. One common method includes the acetylation of an amino group followed by the benzoylation of a hydroxyl group. The reaction conditions typically involve the use of solvents like chloroform and methanol, and the reactions are carried out at low temperatures, often around -20°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Methyl 4-[(Benzoylamino)methoxy]benzoate: Similar in structure and used in pharmaceutical research.
Uniqueness
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate is unique due to its specific functional groups that allow for diverse chemical reactions and its significant role in proteomics research. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C16H21NO6 |
---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
[(2R,3S,4S,6S)-4-acetamido-2-(hydroxymethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C16H21NO6/c1-10(19)17-12-8-14(21-2)22-13(9-18)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15,18H,8-9H2,1-2H3,(H,17,19)/t12-,13+,14-,15-/m0/s1 |
InChI Key |
MXBHVTZBVDMMDC-XGUBFFRZSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1C[C@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)CO)OC |
Canonical SMILES |
CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CO)OC |
Origin of Product |
United States |
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